molecular formula C6H4BrNO2 B7965641 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine

Cat. No.: B7965641
M. Wt: 202.01 g/mol
InChI Key: VITHYEBBFYQSIT-UHFFFAOYSA-N
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Description

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine is a heterocyclic compound characterized by a bromine atom attached to a dioxolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine typically involves the bromination of 2H-[1,3]dioxolo[4,5-B]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxolo-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolo-pyridine ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 5-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine
  • 2H-[1,3]dioxolo[4,5-B]pyridine
  • 7-Chloro-2H-[1,3]dioxolo[4,5-B]pyridine

Comparison: 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, such as 5-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine, it may exhibit different reactivity and potency in various applications. The position of the bromine atom and the overall structure significantly influence its behavior in chemical reactions and biological systems .

Properties

IUPAC Name

7-bromo-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITHYEBBFYQSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CN=C2O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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